molecular formula C14H15BrN2O2S B7054027 3-bromo-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]furan-2-carboxamide

3-bromo-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]furan-2-carboxamide

Cat. No.: B7054027
M. Wt: 355.25 g/mol
InChI Key: JJIOMVHNDFSUSD-UHFFFAOYSA-N
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Description

3-bromo-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]furan-2-carboxamide is a complex organic compound that features a bromine atom, a furan ring, and a benzothiazole moiety

Properties

IUPAC Name

3-bromo-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2S/c15-9-6-8-19-13(9)14(18)16-7-5-12-17-10-3-1-2-4-11(10)20-12/h6,8H,1-5,7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIOMVHNDFSUSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)CCNC(=O)C3=C(C=CO3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]furan-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while substitution of the bromine atom can produce various substituted furan derivatives.

Scientific Research Applications

3-bromo-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring and bromine atom can also contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]furan-2-carboxamide is unique due to the combination of the furan ring, benzothiazole moiety, and bromine atom. This unique structure provides distinct chemical and biological properties that can be leveraged in various applications.

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